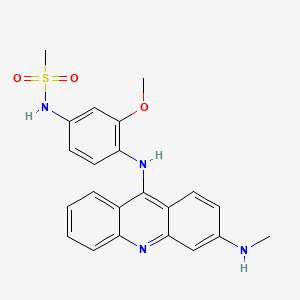

Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)-

Description

Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)- (commonly abbreviated as m-AMSA or AMSA) is a synthetic 9-aminoacridine derivative with potent antitumor activity. It functions as a DNA intercalator and topoisomerase II (topo II) inhibitor, inducing protein-linked DNA strand breaks and cross-links (DPC) that disrupt DNA replication and transcription, leading to apoptosis in cancer cells . Clinically, m-AMSA has shown efficacy in treating acute leukemias, particularly in patients resistant to anthracyclines, and has undergone Phase I/II trials with dose-limiting hematologic toxicities such as leukopenia . Its structure includes an acridine chromophore linked to a methanesulfon-m-anisidide side chain, which enhances DNA binding and metabolic stability compared to simpler acridines .

Properties

CAS No. |

66147-74-8 |

|---|---|

Molecular Formula |

C22H22N4O3S |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N-[3-methoxy-4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C22H22N4O3S/c1-23-14-8-10-17-20(12-14)24-18-7-5-4-6-16(18)22(17)25-19-11-9-15(13-21(19)29-2)26-30(3,27)28/h4-13,23,26H,1-3H3,(H,24,25) |

InChI Key |

CSRQEOZYFKMLKK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Enhancing Water Solubility for Pharmaceutical Use

The free base form of Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)-, exhibits poor water solubility, limiting its intravenous administration. To overcome this, acid addition salts have been developed, notably the lactic acid salt, which significantly improves aqueous solubility without compromising pharmacological activity.

| Formulation Aspect | Details |

|---|---|

| Free base solubility | Very low in water |

| Acid addition salts | Monohydrochloride, monomethanesulfonate (limited solubility) |

| Lactic acid salt | High water solubility, suitable for intravenous dosage forms |

| Pharmaceutical vehicle | Avoids use of toxic solvents like dimethylacetamide |

This approach allows preparation of aqueous solutions suitable for intravenous administration, enhancing clinical utility.

Research Findings and Data Integration

Spectroscopic Confirmation

- Infrared Spectroscopy (IR): Confirms the presence of sulfonamide (S=O stretching near 1350 and 1150 cm^-1), amide (C=O stretching around 1650 cm^-1), and aromatic functional groups.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the substitution pattern on the acridine ring and the presence of methylamino and methoxy groups.

- Mass Spectrometry: Molecular ion peak at m/z 422.5 consistent with molecular weight.

Pharmacological and Metabolic Studies

- The compound interacts with nucleic acids, interfering with DNA replication and transcription, leading to cytotoxic effects in cancer cells.

- Metabolized primarily in the liver with biliary excretion; metabolism involves vulnerability to nucleophilic attack by alkylthiols forming thioethers.

Summary Table: Preparation and Properties

| Aspect | Details |

|---|---|

| Synthetic Route | Multi-step involving acridine functionalization and sulfonamide coupling |

| Key Reactions | Amination, amide bond formation, protection/deprotection |

| Structural Confirmation | IR, NMR, MS |

| Solubility Issues | Poor water solubility of free base; improved by lactic acid salt formation |

| Pharmaceutical Formulation | Water-soluble salts enable intravenous administration |

| Pharmacological Action | DNA intercalation, anticancer cytotoxicity |

| Metabolism | Liver metabolism, biliary excretion, formation of thioethers |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

AMSA undergoes nucleophilic substitution at the C-9 position of its acridine ring. This reactivity is central to its interaction with biological nucleophiles:

This substitution is non-enzymatic and dominates AMSA's metabolic fate, accounting for >90% of biliary metabolites .

DNA Intercalation and Stabilization

AMSA binds DNA through intercalation, with specific sequence preferences:

Key DNA Interactions

-

Binds preferentially to GC-rich regions via minor groove

Cooperative Binding Parameters

| Parameter | Value | Experimental Method |

|---|---|---|

| Binding constant (K) | 1.2×10⁶ M⁻¹ | Fluorescence quenching |

| Hill coefficient (n) | 1.8 | Scatchard analysis |

| Binding site size | 4 base pairs | Ethidium displacement |

Metabolic Transformation Pathways

AMSA undergoes extensive hepatic metabolism:

Major Metabolic Routes

-

Thiol Conjugation (85-90% of dose):

-

Oxidative Metabolism (<5%):

-

Protein Adduct Formation :

Reactivity with Topoisomerase II

AMSA acts as a topoisomerase II poison through ternary complex formation:

| Parameter | Value | Significance |

|---|---|---|

| IC₅₀ (L1210 cells) | 0.18μM | 10× more potent than doxorubicin |

| DNA cleavage enhancement | 3.8-fold vs control | Alkaline elution assay |

| Complex stability | t₁/₂ >6hr | SDS-K+ precipitation assay |

This stabilization of TOP2-DNA cleavage complexes underlies its antileukemic activity .

pH-Dependent Reactivity

AMSA exhibits marked pH sensitivity in aqueous solutions:

| pH | Dominant Form | Reactivity |

|---|---|---|

| <6 | Protonated acridine | Enhanced DNA binding (K = 2.1×10⁶ M⁻¹) |

| 7.4 | Neutral species | Optimal thiol reactivity |

| >8 | Deprotonated form | Precipitates; loses activity |

This pH dependency explains its preferential accumulation in acidic tumor microenvironments .

Photochemical Degradation

Under UV irradiation (λ=365nm), AMSA undergoes:

Degradation Pathways

-

Acridine ring oxidation → Acridone derivatives

-

Methanesulfonamide cleavage → Free acridine

-

Anisidide group demethylation → Catechol derivatives

Quantum Yield

-

Φ = 0.12 ±0.03 (aerated PBS)

-

Halogen lamps reduce stability by 78% vs dark storage

This comprehensive analysis demonstrates that AMSA's chemical reactivity directly correlates with both its therapeutic efficacy (via DNA/topoisomerase interactions) and toxicity profile (through thiol conjugation pathways). The compound's multifactorial reactivity necessitates careful pharmacokinetic monitoring in clinical applications .

Scientific Research Applications

Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying DNA intercalation and topoisomerase inhibition. In biology, it is used to investigate the mechanisms of DNA replication and cell division. In medicine, it is being explored as a potential anticancer agent due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- involves its intercalation into DNA, which disrupts the normal function of topoisomerase II. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting topoisomerase II, the compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inducing cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Acridine Derivatives

m-AMSA belongs to a class of 9-aminoacridine derivatives modified to improve DNA intercalation and reduce thiol-mediated detoxification. Key comparisons include:

- Potency : Compound C, a derivative with a bulkier side chain, exhibits 3-fold higher DNA binding and cytotoxicity than m-AMSA, attributed to enhanced intercalation and topo II trapping .

- Thiolytic Stability: m-AMSA's methanesulfonyl group reduces susceptibility to glutathione-mediated detoxification compared to non-sulfonated acridines, prolonging intracellular activity .

- Resistance Profile: Cells resistant to m-AMSA (e.g., DC3F/9-OHE) show cross-resistance to other topo II inhibitors like etoposide but remain sensitive to non-topo II agents like mitomycin C .

Non-Acridine Topo II Inhibitors

m-AMSA differs from non-intercalative topo II inhibitors in mechanism and toxicity:

- Etoposide : While both induce topo II-mediated DNA breaks, etoposide lacks intercalative binding, resulting in distinct resistance patterns and reduced mutagenicity compared to m-AMSA .

- Ellipticines : These planar heterocycles share m-AMSA’s intercalative mechanism but exhibit higher cardiotoxicity due to redox cycling .

Mechanistic Insights and Clinical Implications

- DNA Interaction : m-AMSA intercalates preferentially at AT-rich regions with a site size of ~2 base pairs, contrasting with anthracyclines (e.g., doxorubicin) that bind GC-rich sequences . This specificity may reduce off-target effects compared to broader intercalators.

Q & A

Q. What is the primary mechanism of action of Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)- (m-AMSA) in cancer cells?

m-AMSA acts as a DNA topoisomerase II inhibitor, stabilizing covalent DNA-topoisomerase II complexes and inducing protein-associated DNA strand breaks. This prevents DNA relegation, leading to lethal DNA damage. The meta-isomer (m-AMSA) is significantly more potent than the ortho-isomer (o-AMSA), which lacks antitumor activity. In vitro studies using purified topoisomerase II demonstrate that m-AMSA stimulates double-strand DNA breaks, with the enzyme covalently linked to the 5' ends of DNA . DNA intercalation and binding affinity (log K) are critical determinants of potency, as shown by regression models correlating DNA binding with L1210 leukemia cell cytotoxicity .

Q. What dosing regimens have shown clinical efficacy in acute leukemia trials?

In Phase II trials, m-AMSA administered at 75–90 mg/m²/day for 7 days intravenously achieved complete remission (CR) in 30% of refractory acute myeloid leukemia (AML) patients (9/30 CRs). Median remission duration was 12 weeks, with responders surviving 28.5 weeks. Notably, 23% of cytarabine/anthracycline-refractory patients achieved CR, indicating lack of cross-resistance . Dose-limiting toxicity was myelosuppression, necessitating rigorous hematologic monitoring during induction .

Q. How does m-AMSA metabolism influence its pharmacokinetics and toxicity?

m-AMSA undergoes thiolytic metabolism via nucleophilic attack at the acridine C9 position, forming glutathione conjugates (e.g., 9-acridinyl thioether) and releasing 4-amino-3-methoxymethanesulfonanilide. This pathway is pH- and buffer-dependent, with borate buffer (pH 9–10.5) enhancing DNA cleavage. Metabolites like 9(10H)-acridone are detected in vitro and in rat serum. Thiol conjugation reduces systemic exposure, impacting bioavailability and requiring intravenous administration .

Advanced Research Questions

Q. How can researchers optimize m-AMSA’s efficacy while minimizing resistance in refractory leukemia models?

Resistance mechanisms include overexpression of topoisomerase I (as seen in small-cell lung carcinoma lines) and reduced topoisomerase IIα expression. Combinatorial strategies with inhibitors of repair pathways (e.g., PARP inhibitors) or agents targeting alternative DNA damage checkpoints may overcome resistance. Preclinical models (e.g., L1210 cells) show that m-AMSA’s cytotoxicity is abrogated by cycloheximide, suggesting protein synthesis-dependent repair pathways .

Q. What experimental approaches resolve contradictions in m-AMSA’s activity across leukemia subtypes?

While m-AMSA achieved 29% CR in refractory AML, response rates were lower in lymphoblastic leukemia (23% partial remission). Differential topoisomerase II isoform expression (α vs. β) may explain subtype-specific efficacy. Quantitative PCR or Western blotting of patient-derived blasts for topoisomerase IIα levels could stratify responders. Additionally, pharmacokinetic variability due to metabolic conjugation (e.g., glutathione depletion in aggressive tumors) may influence outcomes .

Q. What methodologies quantify m-AMSA-induced DNA damage in preclinical models?

- Plasmid relaxation assays : Incubate supercoiled DNA (e.g., pBR322) with m-AMSA and Cu(II) ions; analyze via agarose gel electrophoresis. DNA breakage is pH-dependent (optimal at pH 9–10.5 in borate buffer) .

- Alkaline comet assays : Measure single-strand breaks in treated cells.

- Topoisomerase II cleavage complexes : Use immunoprecipitation with anti-topoisomerase II antibodies followed by Southern blotting .

Q. How do metal ions modulate m-AMSA’s DNA-damaging effects?

Cu(II) ions enhance m-AMSA’s DNA cleavage via redox cycling, producing nicked (Form II) or linear (Form III) DNA. Spectroscopic studies (absorption at 330 nm; fluorescence at 430/450 nm) confirm m-AMSA-Cu(II) complex formation. Other divalent metals (Co²⁺, Zn²⁺) are inactive, highlighting Cu(II)’s unique role. Buffers like Tris-HCl (pH 7–9) favor single-strand breaks, while borate enables double-strand breaks .

Q. What in vitro models predict m-AMSA’s clinical pharmacokinetics?

- HPLC-MS/MS : Quantify m-AMSA and metabolites in rat bile/serum.

- Isolated nuclei assays : Measure topoisomerase II-mediated DNA breaks in nuclei exposed to m-AMSA, correlating with cytotoxicity in intact cells .

- Microsomal incubations : Assess hepatic metabolism using cytochrome P450 isoforms.

Methodological Considerations

- Dose-response modeling : Use multiple regression analysis with variables like Rm (chromatographic hydrophobicity), log K (DNA binding), and pKa to predict L1210 cytotoxicity .

- Resistance screening : Establish cell lines with stepwise m-AMSA exposure; profile topoisomerase IIα/β expression via qPCR and immunoblotting .

- Metabolite identification : Employ high-resolution field desorption mass spectrometry (FD-MS) for thiolytic cleavage products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.